molecular formula C21H14Cl3N3O2S2 B2366057 N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1788589-99-0

N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2366057
CAS RN: 1788589-99-0
M. Wt: 510.83
InChI Key: TUVOGKPDNDUFPL-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C23H20ClN3O2S2 and a molecular weight of 470.01 .

Scientific Research Applications

Chlorophenols in Environmental Studies

Chlorophenols, such as those related to chlorobenzyl and dichlorophenyl groups, have been extensively studied for their environmental impact, especially in relation to municipal solid waste incineration and the generation of dioxins. Such studies highlight the environmental pathways and toxic effects of chlorophenol derivatives, which could be indirectly relevant when considering the environmental fate or potential biotoxicity of N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (Yaqi Peng et al., 2016).

Thiophene Analogues and Carcinogenic Evaluation

Thiophene derivatives have been synthesized and evaluated for potential carcinogenicity, which may offer insight into the biological interactions and potential safety considerations for thiophene-containing compounds such as the one . These studies contribute to understanding how structural modifications impact biological activity and toxicity (J. Ashby et al., 1978).

Pyrrolobenzimidazoles in Cancer Treatment

Research on pyrrolobenzimidazoles, which share some structural similarity to the query compound through the presence of a heterocyclic core, provides insights into the design, chemistry, and potential therapeutic applications of heterocyclic compounds in cancer treatment. Such studies highlight the importance of structural features in determining biological activity and therapeutic potential (E. B. Skibo, 1998).

Advanced Oxidation Processes

The degradation and transformation of organic compounds in aquatic environments, including those related to pharmaceutical and industrial chemicals, are crucial for understanding the environmental stability and breakdown products of complex organic molecules. This research can indirectly inform about the persistence, potential environmental impact, and degradation pathways of compounds like this compound (Mohammad Qutob et al., 2022).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O2S2/c22-13-5-2-1-4-12(13)10-25-17(28)11-31-21-26-15-8-9-30-19(15)20(29)27(21)16-7-3-6-14(23)18(16)24/h1-9H,10-11H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOGKPDNDUFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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